molecular formula C23H30N2O4S B4073205 4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide

4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide

Cat. No. B4073205
M. Wt: 430.6 g/mol
InChI Key: MPQOVCRIVQAIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BIBS39 and has been found to have a wide range of applications in various fields of research. In

Mechanism of Action

BIBS39 is a selective blocker of the voltage-gated potassium channel Kv1.3. This channel is expressed in various types of cells, including T lymphocytes, pancreatic beta cells, and smooth muscle cells. By blocking Kv1.3 channels, BIBS39 can modulate the activity of these cells and affect their physiological functions.
Biochemical and Physiological Effects:
BIBS39 has been found to have various biochemical and physiological effects depending on the cell type and tissue studied. In T lymphocytes, BIBS39 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of these cells. In pancreatic beta cells, BIBS39 has been shown to enhance insulin secretion in response to glucose stimulation. In smooth muscle cells, BIBS39 has been shown to reduce the amplitude and frequency of spontaneous contractions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BIBS39 in lab experiments is its selectivity for Kv1.3 channels. This allows for the specific modulation of the activity of cells expressing this channel. However, BIBS39 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of BIBS39. One potential application is in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where T lymphocytes play a key role in the pathogenesis of these diseases. BIBS39 may also have potential applications in the treatment of diabetes, where the modulation of insulin secretion is a key therapeutic target. Furthermore, the study of BIBS39 may lead to the discovery of new drugs targeting Kv1.3 channels with improved pharmacological properties.
Conclusion:
In conclusion, BIBS39 is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields of research, including the study of potassium channels in the regulation of neuronal excitability, insulin secretion, and smooth muscle contraction. BIBS39 is a selective blocker of Kv1.3 channels and has various biochemical and physiological effects depending on the cell type and tissue studied. While BIBS39 has some limitations, it has potential applications in the treatment of autoimmune diseases, diabetes, and the discovery of new drugs targeting Kv1.3 channels.

Scientific Research Applications

BIBS39 has been found to have a wide range of applications in various fields of scientific research. It has been used as a tool for studying the role of potassium channels in the regulation of neuronal excitability. BIBS39 has also been used to study the role of potassium channels in the regulation of insulin secretion in pancreatic beta cells. Furthermore, BIBS39 has been used to study the role of potassium channels in the regulation of smooth muscle contraction in the gastrointestinal tract.

properties

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18(2)24-30(27,28)22-10-8-21(9-11-22)29-17-23(26)25-14-12-20(13-15-25)16-19-6-4-3-5-7-19/h3-11,18,20,24H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQOVCRIVQAIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide
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4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide
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4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide
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4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide
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4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide
Reactant of Route 6
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4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide

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